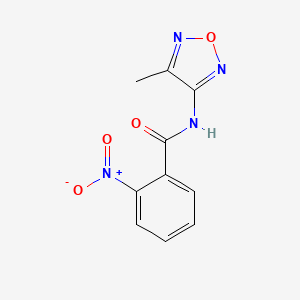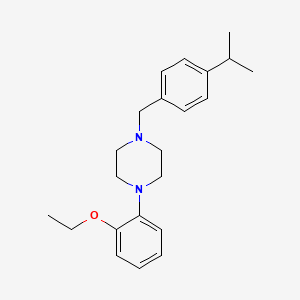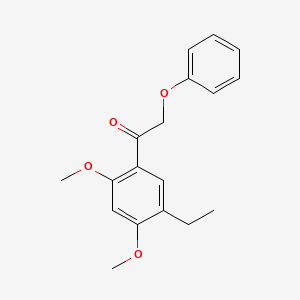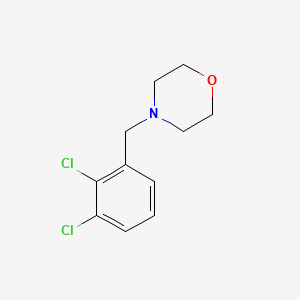
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been found to have unique biochemical and physiological effects. In
科学研究应用
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-nitrobenzamide has been found to have potential applications in various fields of scientific research. One of the most significant applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
作用机制
The mechanism of action of N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-nitrobenzamide is not fully understood. However, it has been proposed that the compound inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It also induces apoptosis by activating caspases and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. It also decreases the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. Additionally, it has been found to reduce the levels of glucose and cholesterol in diabetic animal models.
实验室实验的优点和局限性
One of the advantages of using N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-nitrobenzamide in lab experiments is its relatively low toxicity. It has been found to have low cytotoxicity and low acute toxicity in animal models. Additionally, it has good solubility in various solvents, making it easy to handle in lab experiments. However, one of the limitations of using this compound is its limited stability in aqueous solutions, which can lead to degradation and reduced activity over time.
未来方向
There are various future directions for the research on N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-nitrobenzamide. One of the directions is to explore its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and diabetes. Another direction is to investigate its mechanism of action in more detail, including its interactions with specific enzymes and signaling pathways. Additionally, the synthesis method can be optimized to improve the yield and purity of the compound. Finally, the compound can be modified to generate analogs with improved activity and selectivity.
Conclusion:
This compound is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its analogs as therapeutic agents for various diseases.
合成方法
The synthesis of N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-nitrobenzamide involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-nitroaniline. The final product is obtained by recrystallization from ethanol. The purity and yield of the compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
属性
IUPAC Name |
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c1-6-9(13-18-12-6)11-10(15)7-4-2-3-5-8(7)14(16)17/h2-5H,1H3,(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELXAGHPIOZTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(3,4-dimethylphenoxy)methyl]benzoyl}morpholine](/img/structure/B5860778.png)

![N-(3,4-dimethylphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5860785.png)

![2-[4-(benzyloxy)phenoxy]-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide](/img/structure/B5860807.png)
![9-anthracenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5860809.png)

![5-chloro-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B5860815.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5860816.png)
![2-(4-nitrophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5860818.png)

methyl]-N'-(4-ethylphenyl)thiourea](/img/structure/B5860839.png)

![N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5860864.png)